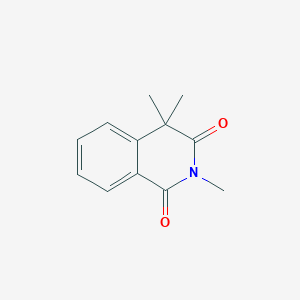
2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione
Descripción
2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione is an organic compound with a complex structure It is a derivative of isoquinoline, characterized by the presence of a tetrahydroisoquinoline core with additional methyl groups and a dioxo functionality
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2,4,4-trimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2)9-7-5-4-6-8(9)10(14)13(3)11(12)15/h4-7H,1-3H3 |
Clave InChI |
VOYAZQCEWJGYTN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)N(C1=O)C)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the intermediate products undergo cyclization and oxidation to form the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes. The exact methods can vary depending on the scale of production and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoquinoline derivatives.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.
Aplicaciones Científicas De Investigación
2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrahydro-1,1,6-trimethyl-naphthalene
- 1,2,3,4-Tetrahydro-2,5,8-trimethyl-naphthalene
- 1,2,3,4-Tetrahydro-1,5,7-trimethyl-naphthalene
Uniqueness
2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione is unique due to its specific substitution pattern and the presence of the dioxo functionality. This gives it distinct chemical properties and potential applications that may not be shared by similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


